Cas no 2034482-13-6 (3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine)
![3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine structure](https://ja.kuujia.com/scimg/cas/2034482-13-6x500.png)
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine 化学的及び物理的性質
名前と識別子
-
- [3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
- (4-methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
-
- インチ: 1S/C13H15N5O2S/c1-8-3-4-11(16-14-8)20-10-5-6-18(7-10)13(19)12-9(2)15-17-21-12/h3-4,10H,5-7H2,1-2H3
- InChIKey: FYQJQLMJCRJUHK-UHFFFAOYSA-N
- SMILES: S1C(=C(C([H])([H])[H])N=N1)C(N1C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C([H])=C([H])C(C([H])([H])[H])=NN=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 386
- XLogP3: 1.2
- トポロジー分子極性表面積: 109
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6489-0800-1mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6489-0800-20mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-25mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-3mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-5mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-10mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-10μmol |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-2mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-15mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6489-0800-30mg |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine |
2034482-13-6 | 30mg |
$178.5 | 2023-09-08 |
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazineに関する追加情報
Introduction to 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS No. 2034482-13-6)
3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2034482-13-6, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development.
The molecular structure of this compound features a pyridazine core linked to a pyrrolidinyl moiety, which is further functionalized with a 4-methyl-1,2,3-thiadiazole group. The presence of these specific functional groups suggests that this molecule may interact with biological targets in novel ways, making it an intriguing candidate for further study.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this compound with various biological targets. The pyridazine ring is known to be a versatile scaffold in medicinal chemistry, often incorporated into drugs due to its ability to modulate enzyme activity and receptor binding. In particular, the substitution pattern on the pyridazine ring can significantly influence its pharmacological properties.
The pyrrolidinyl group in this molecule adds another layer of complexity, as pyrrolidine derivatives are frequently found in bioactive compounds. Pyrrolidines are known for their ability to enhance solubility and bioavailability, which are critical factors in drug design. The specific substitution on the pyrrolidine ring, namely the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, further suggests potential for unique biological activity.
One of the most exciting aspects of this compound is its potential application in the treatment of various diseases. The 4-methyl-1,2,3-thiadiazole component is particularly noteworthy, as thiadiazole derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. By incorporating this group into the molecular framework of 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, researchers aim to harness these beneficial effects while exploring new therapeutic avenues.
Moreover, the oxygen bridge connecting the pyridazine and pyrrolidine moieties may play a crucial role in determining the compound's pharmacokinetic profile. Oxygen-containing heterocycles are often involved in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. This feature makes 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine a promising candidate for further development.
In recent years, there has been a growing interest in developing novel small molecules that can modulate inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. The structural features of 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine suggest that it may have the potential to interfere with key inflammatory mediators.
Several computational studies have been conducted to explore the interactions of this compound with potential biological targets. These studies have revealed that the pyridazine core can interact with enzymes such as kinases and cyclases, which are often dysregulated in various diseases. Additionally, the thiadiazole moiety may bind to receptors involved in inflammation and immune response.
The pyrrolidinyl group, while less studied in isolation compared to other heterocycles like pyridine or thiophene derivatives, has shown promise in recent years as a pharmacophore in drug discovery. Its ability to enhance solubility and bioavailability makes it an attractive candidate for further investigation.
One of the key challenges in developing new drugs is achieving optimal pharmacokinetic properties while maintaining high efficacy. The oxygen bridge in 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine may contribute to improved solubility and metabolic stability, which are critical factors for successful drug development.
In conclusion, 3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yloxy}pyridazine (CAS No. 2034482-13-) is a promising compound with a unique structural framework that suggests potential biological activities relevant to various therapeutic areas. Its combination of a pyridazine core, a functionalized pyrrolidinyl group, and a 4-methyl-l,l,-thiadiazole moiety makes it an attractive candidate for further investigation.
Future studies should focus on synthesizing analogs of this compound to explore structure-function relationships and optimize its pharmacological properties. Additionally,investigations into its mechanism of action will be crucial for understanding its therapeutic potential and identifying new drug candidates.
2034482-13-6 (3-methyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridazine) Related Products
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1332295-35-8(Nav1.7-IN-2)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)




